

The Pharmacological Profile of GSK2879552: A Technical Overview

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Compound of Interest				
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Abstract

GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and metastasis by regulating gene expression through the demethylation of histone and non-histone proteins.[3][4] GSK2879552 was developed as a potential antineoplastic agent, with preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial data, clinical development was terminated due to an unfavorable risk-benefit profile observed in Phase I trials.[7][8] This technical guide provides a comprehensive overview of the pharmacological properties of GSK2879552, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.

Introduction to LSD1 and Its Role in Cancer

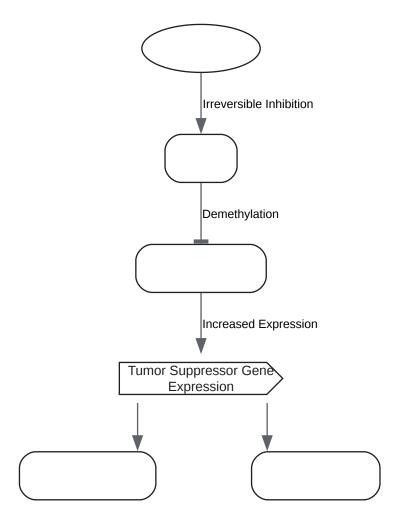
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a transcriptional co-repressor and co-activator depending on the protein complex it associates with.[4]



LSD1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML, prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[4]

Mechanism of Action of GSK2879552

GSK2879552 is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2] It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]





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Mechanism of action of GSK2879552.

In Vitro Pharmacological Properties Enzymatic Activity and Selectivity

GSK2879552 demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine oxidases A and B (MAO-A/B).[10]

Parameter	Value	Reference
LSD1 Klapp	$1.7 \pm 0.5 \mu\text{M}$	[10]
LSD1 kinact	0.11 ± 0.01 min-1	[10]
LSD1 kinact/Klapp	$6.47 \times 10\text{-}2 \pm 3.07 \times 10\text{-}3$ min-1 μ M-1	[10]
IC50	24 nM	[3]

Cellular Activity

GSK2879552 exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines. [2][3] In AML cell lines, treatment with **GSK2879552** led to an increase in the expression of cell surface differentiation markers, such as CD11b and CD86.[7][13]



Cell Line Type	Responsive Cell Lines	Assay	Endpoint	Reference
SCLC	9 out of 28	Cell Proliferation	Growth Inhibition (40-100%)	[2]
AML	20 out of 29	Cell Proliferation	Growth Inhibition (40-100%)	[2]
AML (THP-1)	-	Flow Cytometry	EC50 for CD86 expression: 23 ± 4 nM	[13]
AML (MOLM-13)	-	Flow Cytometry	EC50 for CD86 expression: 44 ± 4 nM	[13]
AML (general)	13 out of 16	Flow Cytometry	>10% increase in CD86	[13]
AML (general)	10 out of 16	Flow Cytometry	>10% increase in CD11b	[13]

Furthermore, **GSK2879552** showed synergistic effects when combined with all-trans retinoic acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and inducing cytotoxicity.[3][13]

In Vivo Pharmacological Properties Xenograft Models

In preclinical xenograft models of SCLC, orally administered **GSK2879552** demonstrated significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]



Xenograft Model	Dose	Administration	Tumor Growth Inhibition (TGI)	Reference
NCI-H1417 (SCLC)	1.5 mg/kg	p.o. daily	83%	[1]
NCI-H526 (SCLC)	1.5 mg/kg	p.o. daily	57%	[1]
NCI-H510 (SCLC)	1.5 mg/kg	p.o. daily	38%	[1]
NCI-H69 (SCLC)	1.5 mg/kg	p.o. daily	49%	[1]

Pharmacokinetics

Pharmacokinetic studies in mice revealed that **GSK2879552** is orally bioavailable with rapid absorption and slow elimination.[10][14]

Species	Dose	Parameter	Value	Reference
Mouse	5 mg/kg p.o.	F%	59.2%	[10]
T1/2	1.9 h	[10]		
Cmax	720 ng/mL	[10]	_	
Human	-	T1/2	~17 h	[15]

Clinical Trials and Outcomes

GSK2879552 advanced into Phase I clinical trials for patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes (NCT02929498).[3]

The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The decision was based on poor disease control and a high rate of adverse events, leading to an



unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including encephalopathy, were also reported.[8]

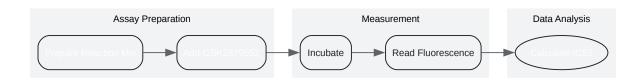
Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]

Experimental Protocols LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of **GSK2879552** against LSD1.

Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled assay with Amplex Red as a fluorescent substrate.[2]

- Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 μM H3K4me2 peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and 10 μM Amplex Red.
- Compound Addition: Add varying concentrations of GSK2879552 or DMSO (vehicle control) to the reaction mixture.
- Incubation: Incubate the reaction at room temperature.
- Measurement: Monitor the formation of the fluorescent product over time using a fluorescence plate reader with excitation at 531 nm and emission at 595 nm.
- Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.



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Workflow for LSD1 enzyme inhibition assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of GSK2879552 on cancer cell lines.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an empirically determined optimal density for 6 days of proliferation.
- Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of GSK2879552 or DMSO as a vehicle control.[2]
- Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.
- Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.[2]
- Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at the time of compound addition (T0). Plot the percentage of growth against compound concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]

Conclusion

GSK2879552 is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by a mechanism involving the epigenetic reprogramming of cancer cells towards a more differentiated state. However, the translation of this preclinical efficacy into clinical benefit was hampered by a narrow therapeutic window, with significant on-target toxicities observed in early-phase clinical trials. The journey of **GSK2879552** underscores both the therapeutic potential of targeting LSD1 in oncology and the challenges associated with developing inhibitors of this critical epigenetic regulator. The data and methodologies presented here provide a valuable resource for researchers in the field of epigenetics and drug development.



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